4-methyl-3,9-diphenyl-7H-furo[2,3-f]chromen-7-one
Description
4-Methyl-3,9-diphenyl-7H-furo[2,3-f]chromen-7-one is an angular furocoumarin derivative characterized by a fused furan-chromenone core. Its structure includes methyl and phenyl substituents at positions 4 and 3,9, respectively, which confer distinct physicochemical and biological properties.
Properties
Molecular Formula |
C24H16O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-methyl-3,9-diphenylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C24H16O3/c1-15-12-20-23(18(13-21(25)27-20)16-8-4-2-5-9-16)24-22(15)19(14-26-24)17-10-6-3-7-11-17/h2-14H,1H3 |
InChI Key |
MPXSAEAEQLULQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C4=C1C(=CO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3,9-diphenyl-7H-furo[2,3-f]chromen-7-one typically involves multicomponent reactions. One common method includes the condensation of substituted hydroxycoumarins with arylglyoxals and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the furochromene moiety in acidic media .
Industrial Production Methods
This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the desired product’s quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3,9-diphenyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
4-methyl-3,9-diphenyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-3,9-diphenyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity and physicochemical properties of furocoumarins are heavily influenced by substituent type and position. Key analogues include:
Biological Activity
4-Methyl-3,9-diphenyl-7H-furo[2,3-f]chromen-7-one is a synthetic compound belonging to the chromenone class, characterized by its unique structure comprising a fused benzopyran and furan moiety. Its molecular formula is with a molecular weight of approximately 352.38 g/mol. This compound has garnered interest due to its potential biological activities, which are still under investigation.
Chemical Structure and Synthesis
The compound features a furochromenone backbone with substitutions at the 3 and 9 positions by phenyl groups and a methyl group at the 4 position. The synthesis of this compound typically involves multi-step organic reactions, which are crucial for producing derivatives with enhanced properties or new functionalities.
Anticancer Properties
Research on similar chromenone derivatives has indicated various biological activities, particularly anticancer effects. For instance, studies have shown that compounds with structural similarities to this compound can exhibit significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast), SW480 (colon), and A549 (lung) cells. These studies often employ assays like MTT to assess cell viability and flow cytometry to evaluate apoptosis and cell cycle arrest mechanisms .
Anti-inflammatory Effects
Preliminary research suggests that derivatives of chromenones may possess anti-inflammatory properties. This activity is often assessed through in vitro assays measuring the inhibition of pro-inflammatory cytokines or enzymes such as COX-2. However, specific data on this compound's anti-inflammatory effects require further investigation .
Comparative Analysis of Related Compounds
A comparative analysis of structurally similar compounds highlights the unique features of this compound:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Methyl-3,9-diphenylfuro[2,3-f]chromen-7-one | C24H16O3 | Similar structure but differing substituents |
| 4-Chloro-9-methoxyfuro(3,2-g)chromen-7-one | C24H16ClO3 | Contains chlorine and methoxy groups |
| 4-Methoxy-3-(4-methoxyphenyl)-furo(2,3-g)chromen-7-one | C25H20O4 | Additional methoxy group enhances solubility |
The dual phenyl substitution in this compound enhances its stability and may broaden its interaction profiles with biological targets compared to its analogs.
Case Studies and Research Findings
While specific case studies focused solely on this compound are scarce, research into related compounds provides insights into potential therapeutic applications. For example:
- Anticancer Activity : A study examined various coumarin derivatives for their anticancer properties against multiple cancer cell lines. The most potent compounds demonstrated significant inhibition of cell proliferation and induced apoptosis through G2/M phase arrest .
- Antimicrobial Activity : Another investigation into chromenone derivatives revealed promising results against bacterial strains responsible for common infections. The compounds exhibited dose-dependent inhibition of bacterial growth .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
